

Physical and chemical properties of Prothionamide-d5

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Compound of Interest		
Compound Name:	Prothionamide-d5	
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Prothionamide-d5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Prothionamide-d5**, its mechanism of action, and its application in experimental workflows.

Prothionamide-d5 is the deuterated analog of Prothionamide, a second-line antituberculosis drug. The substitution of five hydrogen atoms with deuterium in the propyl group results in a heavier and more stable isotope-labeled internal standard, making it an invaluable tool in pharmacokinetic and bioanalytical studies involving Prothionamide.

Core Physical and Chemical Properties

While specific experimental data for the physical properties of **Prothionamide-d5** are not readily available in the public domain, the properties of its non-deuterated parent compound, Prothionamide, provide a close reference. The primary difference lies in the molecular weight due to the deuterium labeling.

Table 1: Physical and Chemical Properties of Prothionamide-d5



Property	Value
CAS Number	1330261-26-1
Molecular Formula	C ₉ H ₇ D ₅ N ₂ S
Molecular Weight	185.30 g/mol
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available

Table 2: Physical and Chemical Properties of Prothionamide

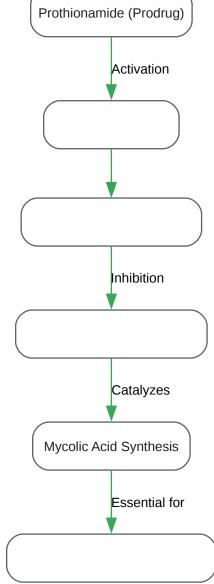
Property	Value	Source
CAS Number	14222-60-7	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ S	[2]
Molecular Weight	180.27 g/mol	[2]
Melting Point	140-143°C	[3]
Boiling Point	310.4 ± 44.0 °C (Predicted)	[3]
Solubility	Soluble in ethanol and methanol; slightly soluble in ether and chloroform; insoluble in water.	[2]

Mechanism of Action

Prothionamide is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. Its mechanism of action is closely related to that of isoniazid.



Mechanism of Action of Prothionamide Prothionamide (Prodrug)



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Caption: Prothionamide's activation and inhibitory pathway.

The activation of Prothionamide is catalyzed by the mycobacterial enzyme EthA, a monooxygenase. This process converts Prothionamide into an active sulfoxide metabolite. This



active form then targets and inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is a crucial component in the synthesis of mycolic acids. Mycolic acids are essential long-chain fatty acids that form the major component of the mycobacterial cell wall. By inhibiting their synthesis, Prothionamide disrupts the integrity of the cell wall, leading to bacterial cell death.

Experimental Protocols and Workflows

Prothionamide-d5 is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Prothionamide concentrations in biological matrices.

Experimental Protocol: Quantification of Prothionamide in Plasma using LC-MS with **Prothionamide-d5** as an Internal Standard

This protocol outlines a general procedure for the analysis of Prothionamide in plasma samples.

- Sample Preparation:
 - Thaw plasma samples at room temperature.
 - \circ To a 100 μ L aliquot of plasma, add 10 μ L of a working solution of **Prothionamide-d5** (internal standard) in methanol.
 - Vortex mix for 30 seconds.
 - Add 500 μL of acetonitrile to precipitate proteins.
 - Vortex mix for 2 minutes.
 - Centrifuge at 10,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the mobile phase.

Foundational & Exploratory





- Inject a portion of the reconstituted sample into the LC-MS system.
- LC-MS Conditions (Representative):
 - o Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.3 mL/min.
 - Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
 - MRM Transitions: Monitor the specific precursor-to-product ion transitions for Prothionamide and Prothionamide-d5.

The following diagram illustrates a typical workflow for a pharmacokinetic study using a deuterated internal standard.



Sample Collection **Drug Administration** (Prothionamide) Timed Blood Sampling Plasma Separation Sample Processing Spike Plasma with Prothionamide-d5 (IS) Protein Precipitation & Extraction **Analysis** LC-MS/MS Analysis Quantification (Analyte/IS Ratio) Data Interpretation Pharmacokinetic Parameter Calculation

Pharmacokinetic Study Workflow using a Deuterated Internal Standard

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Study Report

Caption: A typical workflow for a pharmacokinetic study.



This workflow highlights the critical role of the deuterated internal standard, **Prothionamide-d5**, in ensuring accurate and precise quantification of Prothionamide in biological samples, which is fundamental for the reliable determination of its pharmacokinetic parameters.

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